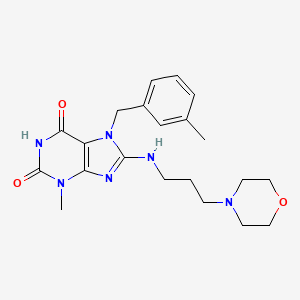![molecular formula C14H11F2NO3S B2834239 [2-(2,4-Difluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate CAS No. 387855-22-3](/img/structure/B2834239.png)
[2-(2,4-Difluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(2,4-Difluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate” is a chemical compound with the molecular formula C14H11F2NO3S and a molecular weight of 311.3. It contains a thiophene ring, which is a five-membered ring with one sulfur atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiophene derivatives are typically synthesized through various methods such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions with different reagents .Molecular Structure Analysis
The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains a difluoroanilino group and a carboxylate group.Chemical Reactions Analysis
Thiophene derivatives can undergo various types of reactions, including electrophilic, nucleophilic, and radical substitutions . The specific reactions that this compound can undergo would depend on the specific conditions and reagents used.Wissenschaftliche Forschungsanwendungen
Fluorescence Sensing and Organic Synthesis
Fluorescent "turn-on" sensors based on oligothiophene derivatives demonstrate significant fluorescence enhancement upon binding with carboxylate anions, suggesting applications in anion detection and environmental monitoring (Dae-Sik Kim & K. Ahn, 2008). Similarly, pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives exhibit promising optoelectronic properties, indicating their use in electronic and photonic devices (Changsheng Wang et al., 2006).
Neurological Research
Compounds structurally similar to the query molecule have been investigated for their effects on neuronal NMDA receptors, providing a foundation for neurological and pharmacological research (V. Sokolov et al., 2018).
Agricultural Applications
Research on derivatives of thiophene indicates their potential as herbicides, demonstrating selectivity and efficacy in controlling annual weeds in rice cultivation, highlighting the agricultural applications of thiophene derivatives (I. Hwang et al., 2005).
Material Science and Organic Electronics
The synthesis and characterization of diperfluorooctyl-substituted phenylene-thiophene oligomers reveal their n-type semiconductor properties, useful for organic field-effect transistors and transistor nonvolatile memory elements, indicating applications in electronics and material science (A. Facchetti et al., 2004).
Enhanced Stability and Reactivity
Research on perfluoroalkyl-substituted thiophenes and pyrroles from donor-acceptor cyclopropanes showcases novel synthetic routes, enhancing the stability and reactivity of these compounds for further applications in chemical synthesis and material development (Daniel Gladow & H. Reissig, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(2,4-difluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO3S/c1-8-2-5-12(21-8)14(19)20-7-13(18)17-11-4-3-9(15)6-10(11)16/h2-6H,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPCIRMHNCGGSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,4-Difluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2834161.png)
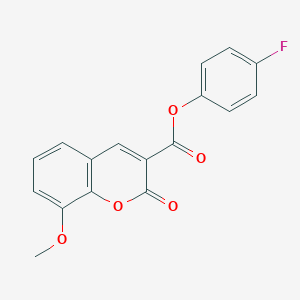
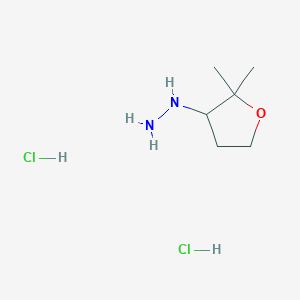
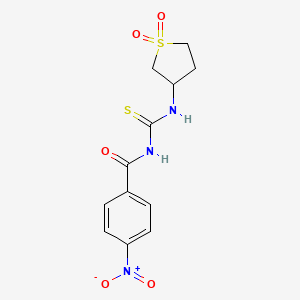
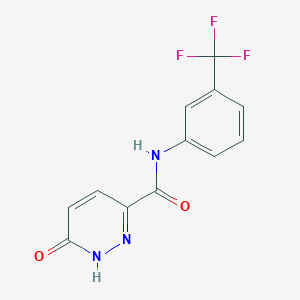
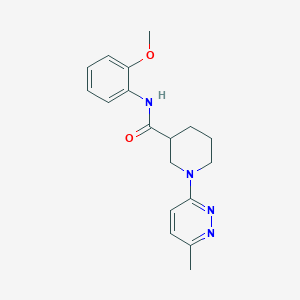
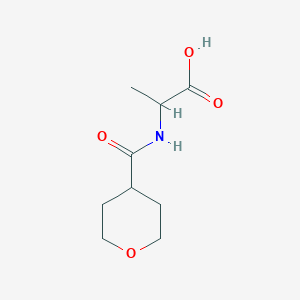
![1-(methylsulfonyl)-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2834169.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide](/img/structure/B2834172.png)
![2-cyano-N-[1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2834173.png)
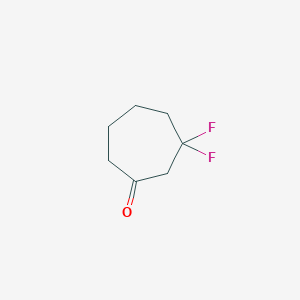
![2-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2834177.png)
